![molecular formula C21H17N3O4S B2501941 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate CAS No. 442679-12-1](/img/structure/B2501941.png)
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate
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Overview
Description
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have been shown to possess significant biological activity as novel anti-COVID-19, antimicrobial, and antiviral agents .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, a reaction was conducted of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .Molecular Structure Analysis
In the structure of the title compound, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, all energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .Scientific Research Applications
Anti-Tumor Agents
This compound has been studied for its potential as an anti-tumor agent. It’s been found that derivatives of this compound showed significant effects in mouse tumor model cancer cell lines (EAC) and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies .
Analgesic Applications
The chemistry of 1H-pyrazole-containing compounds is particularly interesting because of their potential application in medicinal chemistry as analgesic .
Anti-Inflammatory Applications
These compounds have also been studied for their anti-inflammatory properties .
Antimicrobial Applications
1H-pyrazole-containing compounds have shown promising results in antimicrobial applications .
Agricultural Applications
In agriculture, a number of substituted pyrazoles are being used as potent insecticides and herbicides .
Inhibitors of Heat-Shock Protein 90 (HSP90)
These compounds have been the focus of many synthetic targets over the past decades due to their potential as inhibitors of heat-shock protein 90 (HSP90), which are therapeutics of cancer .
Anti-Parasitic Applications
1H-pyrazole based heterocyclic structures have attracted synthetic interest for being an essential moieties in many chemotherapeutic agents with potential anti-parasitic activities .
Anti-Malarial and Antiviral Activities
These compounds have also been found to have potential anti-malarial and antiviral activities .
Mechanism of Action
Target of Action
The primary targets of the compound “5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate” are currently under investigation. Similar compounds have been used as inhibitors of ns2b-ns3 virus and cathepsin b16 .
Mode of Action
The pyrazole ring in the compound is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . This orientation might play a role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have shown significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents . This suggests that the compound may interact with multiple biochemical pathways related to these diseases.
Result of Action
Given its potential antiviral and antimicrobial activities , it may induce changes at the cellular level that inhibit the replication of viruses or the growth of microbes.
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Researchers are currently developing several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, in the hope of finding different scaffolds for use as promising future drugs .
properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIOJOBSGRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate |
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